molecular formula C14H13N3S B2819706 N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 63893-54-9

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2819706
CAS No.: 63893-54-9
M. Wt: 255.34
InChI Key: MRDUCVNDIZYFCZ-UHFFFAOYSA-N
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Description

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the thienopyrimidine core, which is then further functionalized to introduce the benzyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit proangiogenic receptor tyrosine kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) . These interactions disrupt signaling pathways that are crucial for cell proliferation and survival, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its ability to interact with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-16-13(12-7-8-18-14(12)17-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDUCVNDIZYFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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